molecular formula C18H31ClN2O2Si B1404256 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride CAS No. 725228-56-8

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride

Cat. No.: B1404256
CAS No.: 725228-56-8
M. Wt: 371 g/mol
InChI Key: KNFSJPOXYGHBPR-UHFFFAOYSA-N
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Description

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride is a complex organic compound that features a piperidine ring, a phenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the piperidine ring followed by the introduction of the phenyl and trimethylsilyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and complex organic molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and phenyl-substituted compounds, such as:

  • 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate derivatives
  • Trimethylsilyl-substituted piperidines
  • Phenylpiperidine carboxylates

Uniqueness

What sets 2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride apart is the combination of the trimethylsilyl group with the piperidine and phenyl moieties. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-trimethylsilylethyl 4-[3-(aminomethyl)phenyl]piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2Si.ClH/c1-23(2,3)12-11-22-18(21)20-9-7-16(8-10-20)17-6-4-5-15(13-17)14-19;/h4-6,13,16H,7-12,14,19H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFSJPOXYGHBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)N1CCC(CC1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(3-Cyanophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid 2-trimethylsilanyl-ethyl ester (10.40 g, 32 mmol) was dissolved in ethanol (250 ml), concentrated hydrochloric acid (3 ml, 35 mmol) and 10% palladium on carbon (50% wet, 5.0 g) was added. The mixture was hydrogenated at 50 psi for 4 hours then filtered through celite and concentrated. The oily solid obtained was triturated with ether/pentane and 4-(3-aminomethyl-phenyl)-piperidine-1-carboxylic acid 2-trimethylsilanyl-ethyl ester hydrochloride was obtained as a white solid (7.10 g). 1H NMR [(CD3)2SO, 300 MHz]: δ 8.38 (br s, 2H), 7.20-7.40 (m, 4H), 4.10 (t, 4H), 3.98 (s, 2H), 2.63-3.00 (m, 3H), 1.75 (m, 2H), 1.50 (m, 2H), 0.94 (t, 2H), 0.02 (s, 9H). LC-MS (ES) 335 (M++H), 93% TIC.
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 2
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 3
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 4
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 5
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride
Reactant of Route 6
2-(Trimethylsilyl)ethyl 4-(3-(aminomethyl)phenyl)-piperidine-1-carboxylate hydrochloride

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